molecular formula C18H22N4O3 B10983583 N-(4-methoxyphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide

N-(4-methoxyphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide

Cat. No.: B10983583
M. Wt: 342.4 g/mol
InChI Key: REMAUXFKNNONBE-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a carboxamide group, a methoxyphenyl group, and a methoxypyridazinyl group. Its unique structure allows it to participate in diverse chemical reactions and exhibit potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via amidation reactions, often using reagents like carbodiimides or acid chlorides.

    Substitution with Methoxyphenyl and Methoxypyridazinyl Groups: These groups are introduced through nucleophilic substitution reactions, where the piperidine ring is reacted with 4-methoxyphenyl halides and 6-methoxypyridazinyl halides under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents (e.g., dichloromethane, ethanol).

Major Products

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Aminated derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(4-methoxyphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

Biologically, this compound may exhibit pharmacological activities due to its structural similarity to known bioactive molecules. It can be studied for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.

Medicine

In medicine, research may focus on its potential as a drug candidate. Studies could explore its efficacy, safety, and mechanism of action in treating various diseases.

Industry

Industrially, this compound can be used in the development of new materials, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide depends on its interaction with molecular targets such as enzymes or receptors. It may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies involving binding assays, molecular docking, and in vivo experiments are necessary to elucidate its precise mechanism.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)-1-(pyridazin-3-yl)piperidine-3-carboxamide: Lacks the methoxy group on the pyridazine ring.

    N-(4-methoxyphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.

Uniqueness

N-(4-methoxyphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide is unique due to the presence of both methoxy groups on the phenyl and pyridazine rings. This dual substitution can influence its chemical reactivity and biological activity, distinguishing it from similar compounds.

Properties

Molecular Formula

C18H22N4O3

Molecular Weight

342.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide

InChI

InChI=1S/C18H22N4O3/c1-24-15-7-5-14(6-8-15)19-18(23)13-4-3-11-22(12-13)16-9-10-17(25-2)21-20-16/h5-10,13H,3-4,11-12H2,1-2H3,(H,19,23)

InChI Key

REMAUXFKNNONBE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)OC

Origin of Product

United States

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